シンナマイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
シンナマイシンは、Streptomyces cinnamoneusによって産生されるテトラサイクリック抗菌ペプチドです。シンナマイシンは、トレオ-3-メチル-ランチオニン、メソ-ランチオニン、リシノアラニン、3-ヒドロキシアスパラギン酸などの珍しいアミノ酸を含む、19個のアミノ酸残基で構成されています .
科学的研究の応用
Cinnamycin has a wide range of scientific research applications:
作用機序
シンナマイシンは、膜脂質ホスファチジルエタノールアミン(PE)に特異的に結合することで効果を発揮します。 この結合は、膜の完全性を破壊し、抗菌作用をもたらします . 関与する分子標的には、PEヘッド基の1級アンモニウム基と脂質のリン酸基が含まれます . 結合は、広範な水素結合ネットワークと、ペプチドの独特のアミノ酸との特定の相互作用によって促進されます .
生化学分析
Biochemical Properties
Cinnamycin interacts with phosphatidylethanolamine (PE) lipids, a major compound present in many bacterial cell membranes . It selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group . This interaction is critical for its antimicrobial activity .
Cellular Effects
Cinnamycin exerts its antimicrobial activity by binding to the membrane lipid phosphatidylethanolamine (PE), leading to the disruption of bacterial cell membranes . This unique mechanism of action makes Cinnamycin a potent antibiotic against a broad range of Gram-positive bacteria .
Molecular Mechanism
Cinnamycin’s mechanism of action involves binding to the membrane lipid phosphatidylethanolamine (PE) to elicit its antimicrobial activity . It forms an extensive hydrogen-bonding network with PE, and this interaction is critical for its antimicrobial activity . In addition to binding the primary ammonium group, Cinnamycin also interacts with the phosphate group of the lipid through a previously uncharacterized phosphate-binding site .
Temporal Effects in Laboratory Settings
The onset of Cinnamycin biosynthesis commences upon entry into the stationary phase in liquid culture . A novel mechanism of immunity has been observed in which the producing organism methylates its entire complement of PE prior to the onset of Cinnamycin production .
Metabolic Pathways
Cinnamycin is a product of a complex biosynthetic pathway involving several enzymes and cofactors .
Transport and Distribution
It is known that Cinnamycin binds to phosphatidylethanolamine (PE) lipids, which are major components of many bacterial cell membranes .
Subcellular Localization
The subcellular localization of Cinnamycin is primarily at the bacterial cell membrane due to its interaction with phosphatidylethanolamine (PE) lipids . This interaction is critical for its antimicrobial activity .
準備方法
シンナマイシンは、Streptomyces cinnamoneusによって自然に産生されます。生合成には、前駆体ペプチドのリボソーム合成、それに続く広範な翻訳後修飾が含まれます。 これらの修飾には、セリンとスレオニン残基の脱水、ランチオニン架橋の形成、アスパラギン酸のヒドロキシル化が含まれます . 工業的な生産方法は、通常、産生株を用いた発酵プロセス、それに続くペプチドを単離するための精製ステップを含みます .
化学反応の分析
シンナマイシンは、独特のアミノ酸組成と構造のために、いくつかのタイプの化学反応を受けます。重要な反応には以下が含まれます。
酸化: 15位のアスパラギン酸のヒドロキシル化は、重要な翻訳後修飾です.
還元: 還元反応は、シンナマイシンとその誘導体の構造を研究するために使用できます.
置換: ランチオニン架橋の形成には、セリンとスレオニン残基をそれぞれ脱水アラニンと脱水ブチリンに置換することが含まれます.
これらの反応に使用される一般的な試薬と条件には、還元のための水素化ホウ素ナトリウム(NaBH4)と、触媒プロセスのための塩化ニッケル(NiCl2)があります . これらの反応から生成される主な生成物には、生物学的活性が変化した様々な修飾ペプチドが含まれます .
科学研究への応用
シンナマイシンは、幅広い科学研究に応用されています。
類似化合物との比較
シンナマイシンは、デュラマイシン、デュラマイシンB、デュラマイシンC、アンコベニンなどの他のランチビオチクと密接に関連しています . これらの化合物は、ランチオニン架橋と珍しいアミノ酸を含む、類似の構造的特徴を共有しています。 シンナマイシンは、ホスファチジルエタノールアミンへの特異的な結合において独自性があり、他のランチビオチクと区別されます . 類似の化合物はすべて、19アミノ酸のプロペプチドに由来し、比較可能な翻訳後修飾を持っています .
生物活性
This compound is a complex cyclic peptide known as Lancovutide , which has garnered attention for its biological activity , particularly in the context of antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
Lancovutide is characterized by its intricate structure comprising multiple amino acids and functional groups that contribute to its biological efficacy. The compound's IUPAC name reflects its complex stereochemistry and functional modifications:
Key Structural Features:
- Contains 19 amino acids , forming a tetracyclic structure.
- Exhibits multiple functional groups including amines and carboxylic acids.
- The presence of thioether linkages contributes to its stability and biological activity.
Antimicrobial Properties
Lancovutide has shown significant antimicrobial activity , particularly against various strains of bacteria. It is classified as a lantibiotic , a type of peptide antibiotic produced by certain strains of Streptomyces. These compounds typically exhibit potent activity against Gram-positive bacteria by disrupting cell wall synthesis.
Mechanism of Action:
- Binding to Membranes: Lancovutide binds to bacterial membranes and interferes with phospholipid bilayers.
- Pore Formation: It induces pore formation in the bacterial membrane leading to cell lysis.
- Inhibition of Cell Wall Synthesis: The compound disrupts the biosynthesis of peptidoglycan layers in bacterial cells.
Antiproliferative Effects
Research indicates that Lancovutide possesses antiproliferative properties , making it a candidate for cancer treatment. It has been observed to inhibit the growth of certain tumor cell lines by inducing apoptosis.
Case Studies and Research Findings
- Clinical Trials for Cystic Fibrosis:
- In Vitro Studies:
- Mechanistic Insights:
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | C89H125N23O25S3 |
Molecular Weight | 2079.368 g/mol |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Antiproliferative Activity | Inhibits growth of tumor cell lines |
Clinical Applications | Cystic fibrosis treatment |
特性
CAS番号 |
110655-58-8 |
---|---|
分子式 |
C89H125N25O25S3 |
分子量 |
2041.3 g/mol |
IUPAC名 |
(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |
InChIキー |
QJDWKBINWOWJNZ-IDGBIKHQSA-N |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
異性体SMILES |
C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |
正規SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
外観 |
White to off white solid |
同義語 |
L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin |
製品の起源 |
United States |
Q1: What is the primary target of Cinnamycin and how does it exert its biological activity?
A1: Cinnamycin specifically binds to Phosphatidylethanolamine (PE), a phospholipid commonly found in bacterial membranes. This binding is highly selective and requires both the PE headgroup and at least one fatty acyl chain. [] This interaction disrupts the membrane integrity, leading to cell death. [, , , , ]
Q2: How does membrane curvature affect Cinnamycin's binding to PE?
A2: Research shows that Cinnamycin exhibits curvature-dependent binding to PE-containing membranes. It binds more efficiently to small vesicles with higher curvature compared to larger liposomes with lower curvature. [, , ] This suggests that Cinnamycin might induce membrane deformation to enhance its binding to PE.
Q3: Does Cinnamycin's binding to PE influence the transbilayer movement of lipids?
A3: Yes, Cinnamycin binding induces transbilayer lipid movement, exposing inner leaflet PE to the extracellular environment. This process contributes to its cytotoxicity and promotes its own binding. []
Q4: Beyond its antimicrobial activity, what other cellular processes are affected by Cinnamycin?
A4: Cinnamycin has been shown to inhibit Phospholipase A2 activity due to its binding to PE. [, ] Additionally, it has demonstrated an ability to block the internalization of PE at the cleavage furrow during mitosis, potentially impacting cell division. []
Q5: What is the molecular formula and weight of Cinnamycin?
A5: Cinnamycin has a molecular formula of C98H138N26O32S4 and a molecular weight of 2145.5 g/mol. []
Q6: What are the key structural features of Cinnamycin?
A6: Cinnamycin is a tetracyclic peptide antibiotic composed of 19 amino acids. It contains one lanthionine and two methyllanthionine residues, characteristic of lantibiotics. [] Cinnamycin also possesses a unique lysinoalanine bridge and an erythro-3-hydroxy-l-aspartic acid. [] These modifications play a crucial role in its interaction with PE. [, ]
Q7: How does the structure of Cinnamycin influence its binding to PE?
A7: Cinnamycin possesses a hydrophobic pocket formed by residues Phenylalanine-7 to Alanine(S)-14, which accommodates the PE headgroup. [] The specific geometry of this pocket allows for the strict binding specificity observed with PE. []
Q8: What insights do we gain from the solution structures of Cinnamycin and its analogs?
A8: NMR studies of Cinnamycin and its analogs, duramycin B and C, reveal a U-shaped topology stabilized by thioether bridges. [] This clamp-like conformation contributes to their amphiphilic nature and ability to interact with membranes. []
Q9: How does the conformation of Cinnamycin change in different environments?
A9: While Cinnamycin adopts a specific conformation in DMSO, its structure changes significantly in aqueous solutions, SDS micelles, and lipid bilayers. [] These conformational changes are likely influenced by the polarity and hydrophobic interactions within each environment.
Q10: What is the impact of different environments on the stability of Cinnamycin?
A10: The stability of Cinnamycin is influenced by factors like temperature, pH, and the presence of other molecules. For example, complex formation between Cinnamycin and PE is enthalpy-driven in octyl glucoside micelles but involves both enthalpy and entropy contributions in bilayer membranes. [] This suggests that the surrounding environment significantly impacts the thermodynamic properties of Cinnamycin interactions.
Q11: Are there any specific challenges associated with the formulation and delivery of Cinnamycin?
A11: While specific data on formulation challenges are limited in the provided research, Cinnamycin's peptide nature and its tendency to interact with membranes may pose challenges in achieving optimal stability, solubility, and bioavailability.
Q12: Does Cinnamycin itself exhibit any catalytic activity?
A12: Cinnamycin itself is not an enzyme and does not possess intrinsic catalytic activity. Its biological activity primarily stems from its ability to bind specifically to PE and disrupt membrane integrity.
Q13: Have computational methods been used to study Cinnamycin and its interactions?
A13: Yes, molecular dynamics simulations have been employed to study the structure of Cinnamycin-lipid complexes and understand the basis for its selective binding to PE. [] These simulations provide valuable insights into the molecular interactions governing Cinnamycin's activity.
Q14: What is the role of the lysinoalanine bridge in Cinnamycin's activity?
A14: The lysinoalanine bridge, formed between Lysine-19 and a dehydrated Serine residue at position 6, is crucial for Cinnamycin's biological activity. []
Q15: How do modifications to the Cinnamycin peptide sequence affect its activity?
A15: Modifications to the Cinnamycin peptide sequence, such as amino acid substitutions, can significantly impact its activity. For example, replacing Phenylalanine-10 with Leucine results in Duramycin B, while Duramycin C harbors several other amino acid changes compared to Cinnamycin. [] These alterations likely influence their binding affinity and specificity for PE.
Q16: Can non-canonical amino acids be incorporated into Cinnamycin, and how does it affect its activity?
A16: Yes, using the pyrrolysyl-tRNA synthetase/tRNAPyl pair, researchers successfully incorporated non-canonical amino acids into Cinnamycin. [] The introduction of these non-canonical amino acids led to the generation of deoxycinnamycin derivatives with altered biological activity. [] This highlights the potential for engineering Cinnamycin variants with tailored properties.
Q17: What approaches have been explored to improve the production of Cinnamycin and its analogues?
A17: Researchers have investigated genetic engineering strategies to enhance Cinnamycin production. [, ] Additionally, the use of inorganic talc microparticles has been shown to significantly boost the production of Cinnamycin and other natural products in various actinobacteria, including Streptomyces. [] These approaches highlight the ongoing efforts to optimize the production of these valuable compounds.
Q18: What analytical techniques are commonly used to study Cinnamycin?
A18: Various techniques are employed to characterize and quantify Cinnamycin, including:
- High-performance liquid chromatography (HPLC): Used to purify and analyze Cinnamycin from complex mixtures. []
- Mass spectrometry (MS): Determines the molecular weight and analyzes the structure of Cinnamycin and its derivatives. [, , , ]
- Nuclear magnetic resonance (NMR): Provides detailed information about the three-dimensional structure and dynamics of Cinnamycin in different environments. [, , ]
- Circular dichroism (CD) spectroscopy: Used to study the secondary structure and conformational changes of Cinnamycin in solution. []
- Isothermal titration calorimetry (ITC): Measures the thermodynamic parameters of Cinnamycin binding to PE. [, ]
- Atomic force microscopy (AFM): Used to investigate the interaction forces and adhesion properties of Cinnamycin with model membranes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。